1H-Indole-1-acetamide, 2-methyl-
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Overview
Description
1H-Indole-1-acetamide, 2-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2-methyl- typically involves the reaction of indole derivatives with acetamide groups under specific conditions. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by further reactions to introduce the acetamide group . Another method involves the methylation of indole derivatives using methyl iodide (MeI) and potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production of 1H-Indole-1-acetamide, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-acetamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-1-acetamide, 2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with nuclear receptors and regulate gene expression, impacting cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
- 1H-Indole, 2-methyl-
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
Comparison: 1H-Indole-1-acetamide, 2-methyl- is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61921-82-2 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-6H,7H2,1H3,(H2,12,14) |
InChI Key |
KLWJQUFEYCQOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N |
Origin of Product |
United States |
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